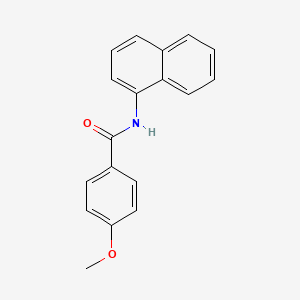

4-Methoxy-N-naphthalen-1-yl-benzamide

Description

Structure

3D Structure

Properties

CAS No. |

63295-63-6 |

|---|---|

Molecular Formula |

C18H15NO2 |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

4-methoxy-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |

InChI Key |

OHTOZIGJSMXGDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Overview of Benzamide Derivatives As Core Scaffolds in Bioactive Compounds

Benzamide (B126) derivatives constitute a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The benzamide framework, characterized by a benzene (B151609) ring attached to an amide group, is a versatile scaffold that has been extensively utilized in the development of drugs with diverse pharmacological activities. This prevalence is due in part to the amide bond's stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

The clinical significance of benzamide-containing drugs is well-documented. For instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are employed as antipsychotic agents, primarily exerting their effects through the modulation of dopamine (B1211576) receptors. Beyond the central nervous system, benzamide derivatives have demonstrated efficacy as antiemetics (e.g., metoclopramide), prokinetics, and antiarrhythmics. The broad therapeutic applicability of this scaffold has spurred ongoing research into novel benzamide-containing compounds with potential activities including, but not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The adaptability of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Table 1: Examples of Bioactive Benzamide Derivatives

| Compound | Therapeutic Class | Primary Mechanism of Action |

| Amisulpride | Antipsychotic | Selective dopamine D2/D3 receptor antagonist |

| Metoclopramide | Antiemetic, Prokinetic | Dopamine D2 receptor antagonist, 5-HT4 receptor agonist |

| Entinostat | Anticancer | Histone deacetylase (HDAC) inhibitor |

| Moclobemide | Antidepressant | Reversible inhibitor of monoamine oxidase A (MAO-A) |

Significance of Methoxy and Naphthalene Moieties As Pharmacophoric Elements

The biological activity of a core scaffold is often significantly influenced by its substituents. In the case of 4-Methoxy-N-naphthalen-1-yl-benzamide, the methoxy (B1213986) and naphthalene (B1677914) moieties are not mere decorations but are recognized as important pharmacophoric elements that can profoundly impact a molecule's therapeutic potential.

The methoxy group (-OCH3) is a small, lipophilic substituent that can enhance a drug's metabolic stability and its ability to cross cell membranes. Its presence can also influence the electronic properties of the aromatic ring to which it is attached, thereby affecting binding interactions with target proteins. The methoxy group can act as a hydrogen bond acceptor and its strategic placement can lead to improved potency and selectivity. In medicinal chemistry, the introduction of a methoxy group is a common strategy to optimize lead compounds by improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

The naphthalene moiety , a bicyclic aromatic hydrocarbon, offers a larger, more rigid, and lipophilic scaffold compared to a single benzene (B151609) ring. This extended aromatic system can engage in π-π stacking and hydrophobic interactions within the binding pockets of biological targets. The naphthalene ring is a key component in numerous approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. Its incorporation into a molecule can lead to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The cytotoxic potential of some naphthalene derivatives has also made them attractive scaffolds for the development of new anticancer agents.

Rationale for Investigating 4 Methoxy N Naphthalen 1 Yl Benzamide and Its Structural Analogues

The rationale for the synthesis and investigation of 4-Methoxy-N-naphthalen-1-yl-benzamide stems from the principle of molecular hybridization, which involves combining known pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The design of this compound strategically integrates the established therapeutic potential of the benzamide (B126) scaffold with the advantageous properties of the methoxy (B1213986) and naphthalene (B1677914) groups.

The primary hypothesis is that the combination of these three components could lead to a synergistic effect, resulting in a compound with significant biological activity. The benzamide core provides a stable and versatile platform, while the 4-methoxy substitution on the benzoyl ring is anticipated to improve its pharmacokinetic properties. The N-naphthalen-1-yl group introduces a large, lipophilic moiety that can facilitate strong interactions with biological targets, potentially driving potency and selectivity.

Initial investigations and computational studies of this compound have suggested its potential as an anticancer, anti-inflammatory, and antimicrobial agent. nih.gov The exploration of its structural analogues, involving modifications to the substitution patterns on both the benzoyl and naphthalene rings, is a logical progression to establish structure-activity relationships (SAR) and to optimize the lead compound for a specific therapeutic target.

Current State of Research on Benzamide Compounds with Naphthalene and Methoxy Substitutions

General Synthetic Strategies for Benzamide (B126) Scaffold Formation

The formation of a benzamide linkage, which involves the coupling of a benzoic acid derivative with an amine, is a cornerstone of organic synthesis. Several reliable methods have been developed, each with its own advantages and substrate scope.

Amide Coupling Reactions (e.g., Carbodiimide-mediated Synthesis)

Amide coupling reactions facilitated by reagents that activate the carboxylic acid component are among the most common methods for amide synthesis. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

To improve yields and suppress side reactions, such as racemization in the case of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.

Table 1: Common Carbodiimide (B86325) Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxylic acid activator |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carboxylic acid activator |

| HOBt | 1-Hydroxybenzotriazole | Suppresses side reactions and racemization |

| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst |

A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves the use of 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt. This combination has been shown to be effective for a range of functionalized amide derivatives.

Acyl Chloride-Based Approaches for Benzamide Synthesis

A classic and highly efficient method for benzamide synthesis involves the reaction of an acyl chloride with an amine. This approach, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed.

The requisite acyl chloride can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). 4-Methoxybenzoyl chloride, a key precursor for the target molecule, is a reactive acylating agent that readily reacts with amines to form amides. chemicalbook.com

Microwave-assisted synthesis has emerged as a rapid and efficient solvent-free method for the reaction between anilines and acid chlorides, often leading to high yields in reduced reaction times.

Nucleophilic Substitution Reactions in Benzamide Derivative Construction

Nucleophilic acyl substitution is the fundamental mechanism underpinning the formation of benzamides from activated carboxylic acid derivatives like acyl chlorides or anhydrides. The reaction involves the addition of a nucleophile (the amine) to the carbonyl carbon, followed by the elimination of a leaving group.

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed to construct benzamide derivatives. In this approach, a suitably activated aromatic ring bearing a good leaving group (such as a fluorine or nitro group) can react with a benzamide anion to form a new carbon-nitrogen bond. For instance, 2- and 4-fluoro-1-nitrobenzene have been shown to undergo nucleophilic substitution with primary and secondary benzamides in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).

Specific Synthesis of this compound

Method A: Acyl Chloride Approach

A likely successful synthesis would involve the gradual addition of 4-methoxybenzoyl chloride to a solution of 1-naphthylamine (B1663977) in a suitable solvent like dichloromethane, in the presence of a base such as triethylamine. This method is analogous to the reported synthesis of the closely related N-(naphthalen-1-yl)benzamide, where benzoyl chloride was reacted with 1-naphthylamine. nih.gov

Reaction Scheme 1: Acyl Chloride Approach to this compound

4-Methoxybenzoyl chloride + 1-Naphthylamine → this compound + Triethylamine Hydrochloride

Method B: Carbodiimide Coupling Approach

Alternatively, 4-methoxybenzoic acid can be coupled with 1-naphthylamine using a carbodiimide reagent such as EDC, likely in the presence of HOBt to ensure high efficiency and a clean reaction.

Reaction Scheme 2: Carbodiimide Coupling Approach

4-Methoxybenzoic acid + 1-Naphthylamine --(EDC, HOBt)--> this compound

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Acyl Chloride Method | Carbodiimide Coupling Method |

| Carboxylic Acid Source | 4-Methoxybenzoyl chloride | 4-Methoxybenzoic acid |

| Amine Source | 1-Naphthylamine | 1-Naphthylamine |

| Reagents | Triethylamine | EDC, HOBt, DMAP (optional) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Work-up | Aqueous wash, extraction, and recrystallization | Aqueous wash, extraction, and column chromatography |

Design and Synthesis of Methoxy- and Naphthalene-Substituted Benzamide Analogues

The synthesis of analogues of this compound involves the strategic introduction of substituents on either the benzene (B151609) or naphthalene rings.

Strategies for Incorporating Methoxy Groups onto the Benzene Ring

The methoxy group is a common substituent in pharmacologically active molecules and can be introduced onto a benzene ring through several synthetic strategies.

Nucleophilic Aromatic Substitution: For activated aromatic systems, a hydroxyl group can be introduced via SNAr, which can then be alkylated to a methoxy group.

From Phenols: The most straightforward method is the Williamson ether synthesis, where a phenol (B47542) is deprotonated with a base (e.g., sodium hydride, potassium carbonate) and then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

During Ring Synthesis: Methoxy-substituted benzene rings can be constructed from smaller, functionalized precursors through various cyclization and aromatization reactions.

Electrophilic Aromatic Substitution: While the methoxy group itself is an activating, ortho-, para-director, other functional groups can be introduced onto a methoxy-substituted ring via electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the methoxy group will guide the position of the incoming electrophile.

The synthesis of various methoxy-substituted N-benzimidazole-derived carboxamides has been reported, where the methoxy groups are present on the benzoyl moiety. The removal of these methoxy groups to yield the corresponding hydroxy-substituted benzamides can be achieved using reagents like boron tribromide.

Table 3: Summary of Synthetic Approaches

| Approach | Key Reagents | Description |

| Carbodiimide Coupling | EDC, DCC, HOBt | Activation of a carboxylic acid to form an active intermediate that reacts with an amine. |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Conversion of a carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine. |

| Nucleophilic Substitution | NaH, Activated aryl halides | Displacement of a leaving group on an aromatic ring by a benzamide anion. |

Methodologies for Introducing Naphthalene Moieties

The synthesis of N-aryl amides, including N-naphthalen-1-yl benzamides, is a fundamental transformation in organic chemistry. The most direct and widely employed method involves the acylation of a primary amine, in this case, naphthalen-1-amine, with an activated carboxylic acid derivative.

A common procedure is the Schotten-Baumann reaction, which utilizes an acyl chloride and a base. For the specific synthesis of N-(naphthalen-1-yl)benzamide, benzoyl chloride is added to a solution of 1-naphthylamine and a base like triethylamine in a suitable solvent such as dichloromethane. nih.gov The reaction mixture is typically stirred at room temperature before being refluxed to ensure completion. nih.gov The product often precipitates from the reaction mixture and can be purified by washing and recrystallization. nih.gov This methodology is directly applicable to the target compound, this compound, by substituting benzoyl chloride with 4-methoxybenzoyl chloride.

Alternative methods for amide bond formation are also prevalent, particularly when avoiding the use of acyl chlorides is desirable. These methods rely on the use of coupling agents to directly react a carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this transformation. nih.gov In such a synthesis, 6-methoxynaphthalene-2-carboxylic acid has been successfully condensed with various amines in the presence of DCC in a solvent like DMF, demonstrating the utility of this approach for creating amide linkages involving naphthalene rings. nih.gov

Broader strategies for N-arylamide synthesis include transition-metal-catalyzed cross-coupling reactions, which form the C–N bond between an aryl halide and a primary amide. mdpi.com These methods, often catalyzed by palladium or copper, offer an alternative route but require pre-functionalized starting materials. mdpi.com

| Methodology | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acylation with Acyl Chloride | Naphthalen-1-amine, 4-Methoxybenzoyl chloride, Triethylamine | Dichloromethane, Room temperature to reflux | nih.gov |

| DCC Coupling | Naphthalen-1-amine, 4-Methoxybenzoic acid, Dicyclohexylcarbodiimide (DCC) | Anhydrous solvent (e.g., DMF) | nih.gov |

| Cross-Coupling Reaction | 1-Halonaphthalene, 4-Methoxybenzamide, Palladium or Copper catalyst | Requires specific ligands and base | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule, providing insights into its conjugation system. The absorption of UV-Vis light by a molecule like this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the π-electron system of the aromatic rings.

In the case of this compound, the electronic system comprises the methoxy-substituted benzene ring and the naphthalene ring, linked by an amide bridge. The conjugation between the benzoyl group and the naphthalene ring system is expected to give rise to distinct absorption bands. The electronic transitions are typically π → π* and n → π* transitions. The intense π → π* transitions arise from the extensive aromatic system, while the weaker n → π* transitions are associated with the non-bonding electrons of the oxygen and nitrogen atoms in the amide linkage.

Table 1: Illustrative UV-Vis Absorption Data for Related Chromophoric Systems

| Compound/Chromophore | λmax (nm) | Solvent | Electronic Transition (Tentative Assignment) | Reference |

|---|---|---|---|---|

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Not specified | Various | π → π, n → π | researchgate.net |

| 4-Methoxybenzaldehyde | ~285 | Not specified | π → π* | nist.gov |

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from isomers or compounds with similar nominal masses.

For this compound (C18H15NO2), the exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]+ or other adducts. The experimentally measured m/z value is then compared to the calculated theoretical value. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 2: Theoretical Mass Data for this compound and Related Ions

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C18H15NO2 | [M]+• | 277.1103 |

| [M+H]+ | 278.1176 | |

| [M+Na]+ | 300.0995 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

While a crystal structure for this compound itself has not been reported, the structure of the parent compound, N-(naphthalen-1-yl)benzamide, offers a crucial reference point. nih.govnih.gov In this structure, the N-H and C=O bonds of the amide group are in an anti conformation. A significant feature is the large dihedral angle of 86.63(5)° between the naphthalene and phenyl rings, indicating a highly twisted molecular geometry. nih.govnih.gov This twisting minimizes steric hindrance between the two bulky aromatic systems. In the crystal, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.govnih.gov

The introduction of a methoxy group at the 4-position of the benzamide ring in this compound would likely influence both the molecular conformation and the crystal packing. Crystal structures of related methoxy-benzamides, such as 4-Methoxy-N-methylbenzamide and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, show that the methoxy group is typically coplanar with the benzene ring to which it is attached. nih.govresearchgate.net The dihedral angle between the amide group and the benzene ring in these structures is relatively small, suggesting that the electronic effects of the methoxy group may favor a more planar arrangement in that portion of the molecule. nih.govresearchgate.net It can be hypothesized that in this compound, the naphthalene and methoxy-substituted phenyl rings would still adopt a significantly twisted conformation relative to each other, similar to the parent compound.

Table 3: Crystallographic Data for N-(Naphthalen-1-yl)benzamide (Parent Compound)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H13NO | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 8.2630 (8) | nih.gov |

| b (Å) | 9.3792 (9) | nih.gov |

| c (Å) | 33.806 (3) | nih.gov |

| V (Å3) | 2620.0 (4) | nih.gov |

| Z | 8 | nih.gov |

| Dihedral Angle (Naphthalene-Phenyl) | 86.63 (5)° | nih.govnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These methods are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the global minimum on the potential energy surface.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, analysis of the related compound N-(Naphthalen-1-yl)benzamide revealed a significant dihedral angle of 86.63 (5)° between the naphthalene and phenyl ring systems. nih.govresearchgate.net A similar non-planar arrangement would be expected for this compound, influenced by the steric hindrance between the aromatic rings and the electronic effects of the methoxy group. These geometric parameters are critical as the molecule's shape dictates its ability to interact with biological receptors.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: The following values are hypothetical examples of what DFT calculations would produce, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide-naphthyl) | ~127° | |

| Dihedral Angle | Phenyl Ring - Naphthyl Ring | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

For this compound, an MEP map would highlight:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and methoxy (-OCH3) groups. malayajournal.orgnih.gov

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) would be a primary site of positive potential. malayajournal.org

Neutral Regions (Green): These areas typically correspond to the carbon skeletons of the aromatic rings.

This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which is vital for ligand-receptor binding. malayajournal.orgnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable. malayajournal.org

In a theoretical study of this compound, the HOMO would likely be distributed over the electron-rich methoxy-substituted benzene ring and the naphthalene system, while the LUMO might be localized more on the benzamide portion. The calculated energy gap would provide a quantitative measure of its stability.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: Values are hypothetical, for illustrative purposes only.)

| Parameter | Value (eV) | Implication |

| E(HOMO) | Data not available | Electron-donating ability |

| E(LUMO) | Data not available | Electron-accepting ability |

| Energy Gap (ΔE) | Data not available | Chemical reactivity & stability |

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Organic molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit NLO behavior. The investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value indicates strong NLO activity, making the compound a candidate for applications in optoelectronics and photonics. bohrium.com The charge transfer character from the methoxy-phenyl donor group to the naphthalene-amide acceptor part of this compound suggests it could possess NLO properties.

Molecular Docking Simulations for Ligand-Target Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scispace.commdpi.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand potential mechanisms of action.

While specific biological targets for this compound are not defined in the available literature, molecular docking simulations would be the primary method to explore its potential as a therapeutic agent. ontosight.ai The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the protein.

Computationally placing the 3D structure of this compound into this active site in multiple conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The lowest score typically represents the most favorable binding mode.

The simulation results provide detailed insights into the specific intermolecular interactions stabilizing the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Between the amide N-H (donor) and C=O (acceptor) groups and polar amino acid residues.

Pi-Pi Stacking: Between the aromatic phenyl and naphthalene rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Hydrophobic Interactions: Involving the non-polar parts of the molecule.

For example, in a study of different benzamide derivatives, docking simulations were used to identify key hydrogen bonds and predict binding scores against bacterial DNA gyrase. mdpi.com Similar analyses for this compound would be invaluable for identifying its most likely biological targets and elucidating its mechanism of action at a molecular level.

Quantitative Assessment of Binding Affinities and Scoring Functions

A primary goal of computational drug design is to accurately predict the binding affinity between a ligand, such as this compound, and its protein target. Molecular docking simulations are initially employed to predict the preferred orientation of the ligand within the protein's binding site. Following this, scoring functions are used to estimate the binding affinity, typically expressed as a binding free energy.

These scoring functions are algorithms that calculate a score representing the strength of the ligand-protein interaction. They consider various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. The calculated score helps in ranking different ligands or different binding poses of the same ligand.

For more refined and accurate predictions, methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are utilized. nih.gov This method calculates the binding free energy by combining molecular mechanics energies with models for solvation energy, offering a more robust assessment than standard docking scores. These calculations are crucial for prioritizing compounds for synthesis and biological testing.

Table 1: Components of Scoring Functions for Binding Affinity Assessment

| Component | Description | Role in Binding |

| Van der Waals Forces | Includes attractive and repulsive forces between non-bonded atoms. | Crucial for shape complementarity between the ligand and the binding pocket. |

| Electrostatic Interactions | Long-range forces between charged or polar atoms. | Guides the ligand into the binding site and contributes significantly to affinity. |

| Hydrogen Bonding | A specific electrostatic interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Provides directional interactions that are key for binding specificity. |

| Solvation/Desolvation | The energy cost of removing the ligand and the binding site from water. | The hydrophobic effect, which drives nonpolar parts of the ligand and protein together, is a major contributor to binding. |

| Entropy | The loss of conformational freedom of the ligand and protein upon binding. | An unfavorable term that scoring functions must account for to accurately predict affinity. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the complex interplay of movements and conformational changes over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the this compound-protein complex in a simulated physiological environment.

The binding of a ligand to a protein is rarely a simple "lock and key" event. gersteinlab.org Instead, both molecules are flexible and can undergo significant conformational changes to achieve an optimal fit. Two primary models describe this process:

Induced Fit : The initial binding of the ligand induces a conformational change in the protein, creating a more complementary binding site. nih.gov

Conformational Selection (or Pre-existing Equilibrium) : A protein naturally exists as an ensemble of different conformations. The ligand selectively binds to and stabilizes a specific, pre-existing conformation that has a high affinity for it. gersteinlab.orgnih.gov

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. MD simulations allow for a detailed analysis of these interactions throughout the simulation period.

Hydrogen Bonds : These are critical for specificity and affinity. The amide group in the benzamide core of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). MD simulations can track the formation and breakage of specific hydrogen bonds, measuring their occupancy and average distance over time.

Hydrophobic Interactions : The naphthalene and methoxy-substituted benzene rings of the compound are nonpolar and tend to interact favorably with hydrophobic amino acid residues in the binding pocket, driven by the displacement of water molecules. researchgate.net

By analyzing the trajectory from an MD simulation, researchers can identify key amino acid residues that form stable and persistent interactions with the ligand, providing crucial information for designing derivatives with improved affinity and selectivity.

Table 2: Key Non-Covalent Interactions in Ligand-Protein Complexes

| Interaction Type | Description | Example Moieties on this compound |

| Hydrogen Bond | Directional interaction between H and an electronegative atom (N, O). | Amide N-H (donor), Amide C=O (acceptor), Methoxy oxygen (acceptor). |

| Hydrophobic | Favorable interaction between nonpolar surfaces in an aqueous environment. | Naphthalene ring, Benzene ring. |

| π-π Stacking | Interaction between aromatic rings stacked face-to-face or face-to-edge. | Naphthalene and Benzene rings interacting with aromatic protein residues (e.g., Phe, Tyr, Trp). |

| Van der Waals | Weak, non-specific attractive or repulsive forces between atoms. | All atoms in the molecule contribute. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide derivatives, QSAR models can be powerful tools for predicting the therapeutic potential of new, unsynthesized analogs.

The development of a QSAR model involves several key steps. First, a dataset of benzamide derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to create a more linear relationship with structural properties.

The dataset is then divided into a 'training set' and a 'test set'. The training set is used to build the model by applying statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to find a correlation between molecular descriptors (numerical representations of chemical structure) and biological activity. nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of new compounds. The 'test set', which was not used in model creation, serves to validate the model's predictive power. nih.gov A robust and predictive QSAR model can significantly guide the design of new benzamide derivatives with enhanced potency. researchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to quantify the physicochemical properties of the molecules. ucsb.edu These descriptors can be categorized in various ways:

Topological Descriptors : These are derived from the 2D representation of the molecule and describe properties like size, shape, and branching. An example is the Topological Polar Surface Area (TPSA), which is correlated with a molecule's ability to permeate cell membranes. ijpsr.com

Physicochemical Descriptors : These relate to properties like lipophilicity (e.g., LogP) and molar refractivity (MR). LogP is a measure of a compound's hydrophobicity, which influences its absorption and distribution, while MR relates to the molecule's volume and polarizability. ucsb.edujppres.com

Electronic Descriptors : These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

The selection of the most relevant descriptors is a critical step, often involving statistical methods like genetic algorithms or principal component analysis to avoid overfitting and create a simple, interpretable model. archivepp.comresearchgate.net The final QSAR equation provides direct insight into which molecular properties are most influential for the biological activity of benzamide derivatives, indicating that, for instance, increased hydrophobicity or the presence of hydrogen bond donors enhances activity. researchgate.net

Table 3: Classification and Examples of Molecular Descriptors in QSAR

| Descriptor Class | Description | Examples | Relevance to Benzamide Derivatives |

| Topological | Based on the 2D graph of the molecule. | Topological Polar Surface Area (TPSA), Molecular Weight, Number of Rotatable Bonds. | TPSA can predict membrane permeability; molecular weight relates to size and fit in the binding pocket. |

| Physicochemical | Relate to thermodynamic and steric properties. | LogP (octanol-water partition coefficient), Molar Refractivity (MR). | LogP is critical for absorption and distribution; MR relates to volume and polarizability, affecting binding. |

| Electronic | Derived from quantum chemical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges. | HOMO/LUMO energies can describe reactivity and the potential for charge-transfer interactions with the target. |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Surface Area, Molecular Volume, Shape Indices. | Provide information about the molecule's size and shape, which is crucial for steric complementarity with the receptor. |

Validation and Cross-Validation Techniques for QSAR Model Robustness

In the development of Quantitative Structure-Activity Relationship (QSAR) models for compounds like this compound and its analogs, establishing the model's robustness and predictive power is paramount. numberanalytics.comomicstutorials.com A well-constructed QSAR model should not only explain the structure-activity relationship within the training data but also accurately predict the activity of new, untested compounds. wikipedia.org To ensure this, rigorous validation techniques are employed, which can be broadly categorized into internal and external validation. wikipedia.orgresearchgate.net

Internal Validation (Cross-Validation)

Internal validation assesses the stability and predictive ability of a model within the dataset used to create it. nih.gov This is typically achieved through cross-validation, where the dataset is systematically partitioned into training and validation subsets. nih.gov

Leave-One-Out (LOO) Cross-Validation: This is one of the most common techniques. In each cycle, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient, Q² (or q²). A high Q² value (typically > 0.5) is considered indicative of good internal predictivity. nih.gov

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out at each iteration. A common implementation is 5-fold or 10-fold cross-validation, where the data is randomly divided into 5 or 10 subsets. In each step, one subset is used for validation, and the others are used for training. nih.gov

Y-Scrambling (Response Randomization): This technique verifies that the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed with the original independent variables (X-variables). This process is repeated multiple times. A robust model should have very low Q² and R² values for the scrambled models, confirming that the original model is statistically significant and not based on random correlations. wikipedia.org

External Validation

External validation is the most stringent test of a QSAR model's predictive performance. nih.gov It involves challenging the model with an external test set—a collection of compounds that were not used in any stage of model development or selection. wikipedia.orgresearchgate.net The model's ability to predict the activities of these compounds provides a true measure of its utility in real-world applications. The predictive performance on the external set is often evaluated using the predictive R² (R²_pred).

The table below illustrates typical validation parameters that would be assessed for a hypothetical QSAR model developed for a series of N-arylbenzamide analogs.

| Validation Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q² (or q²) | Cross-validated correlation coefficient (from LOO or LMO). Measures internal predictive ability. | > 0.5 |

| R²_pred | Predictive R² for the external test set. Measures the model's true predictive power. | > 0.5 |

| RMSE | Root Mean Square Error for both training (RMSEC) and test (RMSEP) sets. Indicates the deviation between predicted and actual values. | As low as possible |

These validation steps are critical to prevent overfitting, where a model performs exceptionally well on the training data but fails to generalize to new data. semanticscholar.org Only a thoroughly validated QSAR model can be reliably used to guide the synthesis of new analogs of this compound for lead optimization. numberanalytics.com

Pharmacophore Modeling for Identification of Essential Structural Features for Bioactivity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. mdpi.comnih.gov For a compound like this compound, a pharmacophore model can distill its complex chemical structure into a simpler, abstract representation of the key interaction points required for binding to a biological target. researchgate.netdovepress.com

A pharmacophore model does not represent the molecule itself but rather the crucial steric and electronic features that trigger a biological response. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) or Aromatic (AR) regions

Positive and Negative Ionizable centers

The generation of a pharmacophore model can follow two primary paths:

Ligand-Based Pharmacophore Modeling: This approach is used when the structure of the biological target is unknown, but a set of active and inactive molecules is available. nih.gov By analyzing the 3D conformations of several active analogs of this compound, computational software can identify the common chemical features and their spatial relationships that are present in the active compounds but absent in the inactive ones.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is known, a pharmacophore model can be derived directly from the key interactions observed between the target's active site and a bound ligand. researchgate.netdovepress.com This provides a highly accurate map of the essential interaction points within the binding pocket.

Analyzing the structure of this compound reveals several potential pharmacophoric features that could be crucial for its bioactivity.

| Structural Moiety | Pharmacophoric Feature | Potential Role in Bioactivity |

| Naphthalene Ring System | Aromatic/Hydrophobic (AR/HY) | Can engage in π-π stacking or hydrophobic interactions with the target protein. |

| Benzene Ring | Aromatic/Hydrophobic (AR/HY) | Provides a scaffold and can participate in hydrophobic interactions. |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor (HBA) | A key feature for forming hydrogen bonds with amino acid residues in the target. |

| Amide N-H Group | Hydrogen Bond Donor (HBD) | Can donate a hydrogen bond to an acceptor group on the target. |

| Methoxy Oxygen | Hydrogen Bond Acceptor (HBA) | Can act as a hydrogen bond acceptor, influencing orientation and binding affinity. |

Once developed and validated, the pharmacophore model serves multiple purposes in drug discovery. It can be used as a 3D query to screen large virtual compound libraries to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This process, known as virtual screening, is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov Furthermore, the model provides medicinal chemists with a clear understanding of which functional groups on this compound are essential for activity, guiding the rational design of more potent and selective analogs.

Structure Activity Relationship Sar Studies of 4 Methoxy N Naphthalen 1 Yl Benzamide Analogues

Elucidation of the Influence of the Methoxy (B1213986) Group on Biological Activities and Target Binding

The 4-methoxy group on the benzamide (B126) ring plays a significant role in the biological activity of this class of compounds. Studies on analogous series, such as sulphonamide derivatives with a similar structural framework, have provided valuable insights into the electronic and steric effects of this substituent.

In a series of sulphonamide analogues designed as tubulin polymerization inhibitors, the presence of a methoxy group at the para-position (4-position) of the phenyl ring was found to be highly beneficial for potent antiproliferative activity. The compound with a 4-methoxy substituent exhibited strong anticancer activity against both MCF-7 and A549 cell lines.

The position of the methoxy group is crucial for maintaining this enhanced activity. When the methoxy group was shifted from the 4-position to the 3-position, a decrease in inhibitory activity was observed. This suggests that the electronic and steric properties imparted by the methoxy group are optimal for target interaction when it is located at the para-position. The replacement of the 4-methoxy group with a 4-methyl group also resulted in a slight decrease in inhibitory activity, indicating that the electronic-donating nature of the methoxy group may be important for its function.

The table below summarizes the antiproliferative activity of selected sulphonamide analogues, highlighting the importance of the 4-methoxy substituent.

| Compound ID | Phenyl Ring Substituent | N-Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5c | 4-Methoxy | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 8a | 3-Methoxy | Naphthalen-1-yl | >10 | >10 |

| 8b | 4-Methyl | Naphthalen-1-yl | 0.89 ± 0.05 | 0.67 ± 0.04 |

| 8d | 4-Bromo | Naphthalen-1-yl | 1.23 ± 0.08 | 1.05 ± 0.06 |

Data sourced from a study on sulphonamide analogues, which share key structural features with the benzamide series.

These findings underscore the critical role of the 4-methoxy group in optimizing the biological activity of these compounds, likely through favorable interactions within the binding site of their biological target.

Investigation of the Role of the Naphthalene (B1677914) Moiety in Receptor/Enzyme Interaction and Overall Potency

The naphthalene moiety is another key structural element that significantly influences the biological activity of 4-Methoxy-N-naphthalen-1-yl-benzamide analogues. Its size, hydrophobicity, and potential for π-π stacking interactions are critical for high-affinity binding to biological targets.

In studies of related sulphonamide derivatives, the replacement of a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in antiproliferative activity. Notably, the compound bearing the naphthalen-1-yl moiety was identified as the most active in the series. This suggests that the naphthalen-1-yl group is the optimal substituent at this position for potent anticancer activity.

The superiority of the naphthalen-1-yl group over the naphthalen-2-yl and phenyl groups indicates that the specific orientation and larger surface area of the naphthalene ring are crucial for effective interaction with the target protein. Molecular docking studies of a potent sulphonamide analogue with a naphthalen-1-yl group suggested that it binds effectively to the colchicine-binding site of tubulin, with the naphthalene moiety making significant hydrophobic and van der Waals interactions.

The table below illustrates the impact of the N-substituent on the antiproliferative activity of 4-methoxy-benzenesulphonamide analogues.

| Compound ID | N-Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | Naphthalen-2-yl | 1.12 ± 0.07 | 0.98 ± 0.05 |

| 5a | Phenyl | 5.34 ± 0.31 | 4.87 ± 0.25 |

Data from a study on sulphonamide analogues, highlighting the importance of the naphthalen-1-yl moiety.

These results clearly demonstrate that the naphthalene moiety, particularly the naphthalen-1-yl isomer, is a critical determinant of the high potency observed in this class of compounds.

Impact of Modifications to the Central Benzamide Core on Bioactivity

The central benzamide core serves as a crucial scaffold, holding the methoxy-substituted phenyl ring and the naphthalene moiety in a specific spatial orientation for optimal interaction with biological targets. Modifications to this amide linker can have a profound impact on the compound's bioactivity by altering its conformational flexibility, hydrogen bonding capacity, and electronic properties.

Bioisosteric replacement of the amide group in a series of ortho-substituted benzamides has provided valuable insights into the structural requirements of this central core for biological activity. In a study targeting Caenorhabditis elegans, various amide bioisosteres were synthesized and evaluated.

The results revealed that the geometry and electronic nature of the amide bond are critical for activity. Replacement of the amide oxygen with sulfur (thioamide) or selenium (selenoamide) resulted in compounds that retained or even exceeded the activity of the parent benzamide. nih.gov This suggests that these modifications preserve the essential geometric and electronic features of the amide group necessary for target interaction. nih.gov

In contrast, other bioisosteric replacements led to a significant loss of activity. N-alkylamides, sulphonamides, and ureas were all found to be inactive. nih.gov This indicates that changes that significantly alter the planarity, hydrogen bonding capability, or electronic distribution of the amide bond are detrimental to the compound's biological function.

The following table summarizes the effects of modifying the central amide core on the motility reduction of C. elegans.

| Compound Type | Central Core | % Motility Reduction |

| Benzamide (Reference) | -CONH- | ~90-100% |

| Thioamide | -CSNH- | 92% |

| Selenoamide | -CSeNH- | 100% |

| N-Alkylamide | -CON(Alkyl)- | No significant activity |

| Sulphonamide | -SO₂NH- | No significant activity |

| Urea | -NHCONH- | 47% |

Data derived from a study on ortho-substituted benzamides, illustrating the impact of amide bond modifications.

These findings highlight the stringent structural requirements of the central amide core and suggest that only conservative modifications that maintain its key geometric and electronic properties are likely to be tolerated.

Analysis of Substituent Effects on Peripheral Moieties (e.g., Piperazine, Thiazole, Triazole Rings)

The introduction of peripheral heterocyclic moieties, such as piperazine, thiazole, and triazole rings, to the core structure of this compound can significantly modulate the compound's physicochemical properties and biological activity. These groups can influence solubility, metabolic stability, and provide additional interaction points with the biological target.

Piperazine Ring: The incorporation of a piperazine ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties and introduce a basic nitrogen atom that can be protonated at physiological pH, potentially forming ionic interactions with the target. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the nature of the substituent on the distal nitrogen of the piperazine ring was found to influence the activity. While the SAR for this particular series was found to be relatively shallow, it demonstrated that modifications at this position could fine-tune the compound's potency and selectivity.

Thiazole and Triazole Rings: Thiazole and triazole rings are also valuable additions to lead compounds. These five-membered aromatic heterocycles are known to be metabolically stable and can participate in hydrogen bonding and π-π stacking interactions.

Thiazole: The thiazole ring is a versatile moiety found in many biologically active compounds. Its incorporation can lead to enhanced potency. For example, SAR studies on some thiazole derivatives have shown that substitutions on the phenyl ring attached to the thiazole can significantly impact activity.

Triazole: Triazole rings, particularly 1,2,3- and 1,2,4-triazoles, are often used as bioisosteric replacements for other functional groups and can improve a compound's metabolic stability and binding affinity. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, contributing to target engagement.

Identification of Key Pharmacophoric Elements and Hotspots for Specific Biological Targets

Based on the available SAR data for this compound and its closely related analogues, a pharmacophore model can be proposed that highlights the key chemical features required for biological activity, particularly for targets such as tubulin. A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The essential pharmacophoric elements for this class of compounds appear to include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide core is a key hydrogen bond acceptor. This feature is crucial for anchoring the molecule within the binding site of the target protein.

A Hydrogen Bond Donor: The N-H group of the benzamide linker serves as a critical hydrogen bond donor, complementing the hydrogen bond acceptor feature and further stabilizing the ligand-receptor complex.

A Hydrophobic Aromatic Region: The 4-methoxyphenyl (B3050149) ring provides a necessary hydrophobic and aromatic feature. The 4-methoxy group acts as an important electronic and steric modulator within this region.

A Hydrophobic/Aromatic Moiety: The naphthalen-1-yl group represents a large, hydrophobic region that is essential for high-affinity binding. This moiety likely engages in significant van der Waals and π-π stacking interactions with hydrophobic pockets in the target protein.

A pharmacophore model for tubulin inhibitors, a potential target for this class of compounds, has been described to contain a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature. nih.gov The structural components of this compound align well with this model.

Hotspots for Biological Targets:

The 4-position of the phenyl ring: This is a critical "hotspot" where the methoxy group provides optimal activity. Modifications at this position are likely to have a significant impact on potency.

The naphthalen-1-yl binding pocket: The preference for the naphthalen-1-yl over the naphthalen-2-yl or phenyl group indicates a well-defined hydrophobic pocket in the target that can accommodate this bulky group.

The amide bond: The geometry and hydrogen bonding capabilities of the central benzamide linker are crucial for maintaining the correct orientation of the phenyl and naphthalene moieties and for direct interaction with the target.

These pharmacophoric elements and identified hotspots provide a rational basis for the design of new, potentially more potent analogues of this compound for various therapeutic applications.

In Vitro Biological Evaluation and Mechanistic Investigations of 4 Methoxy N Naphthalen 1 Yl Benzamide and Its Derivatives

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. explorationpub.com This deacetylation process leads to chromatin condensation and transcriptional repression. nih.gov The inhibition of HDACs has emerged as a significant therapeutic strategy, particularly in oncology. nih.gov

The general structure of an HDAC inhibitor typically consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov Benzamide (B126) derivatives, particularly those containing an N-hydroxybenzamide or aminobenzamide moiety, have been extensively investigated as HDAC inhibitors. explorationpub.comnih.gov For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net The selectivity of these compounds is attributed to the benzylic spacer accessing a wider channel in the HDAC6 isoform and hydrophobic capping groups interacting with the protein surface near the active site's rim. nih.govresearchgate.net While 4-Methoxy-N-naphthalen-1-yl-benzamide belongs to the benzamide class, specific mechanistic studies detailing its interaction and inhibitory potency against various HDAC isoforms are not extensively documented in the available literature. However, its structural components—a methoxy-substituted benzoyl group (potential cap) and a naphthalene (B1677914) ring—suggest it could be explored for such activity.

Tubulin Polymerization Inhibition and Microtubule Destabilization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Agents that interfere with tubulin polymerization are potent antimitotic drugs used in cancer chemotherapy. nih.gov These inhibitors typically bind to specific sites on the tubulin dimer, with the colchicine (B1669291) binding site being a primary target for polymerization inhibitors. nih.govmdpi.com

Compounds that bind to the colchicine site prevent the assembly of tubulin into microtubules, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. mdpi.commdpi.com Various chemical scaffolds have been identified as tubulin polymerization inhibitors, including combretastatins, sulfonamides, and thiazolidinones. mdpi.com Although direct studies on this compound are limited, related structures containing aromatic rings, such as the naphthalene moiety, are common in tubulin inhibitors. mdpi.com The methoxy-substituted benzene (B151609) ring is also a feature found in potent inhibitors like Combretastatin A-4. mdpi.com These structural similarities suggest that the this compound scaffold could potentially interact with the colchicine binding site, but specific in vitro polymerization assays are required to confirm this hypothesis and determine its potency.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes that regulate the levels of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govsci-hub.se Dual inhibition of both AChE and BChE is considered a particularly promising approach. nih.gov

A derivative of the target compound, a naphthalene-containing N-(1-benzylpiperidine) benzamide, has been identified as a potent dual inhibitor of both AChE and BChE. nih.gov In vitro enzymatic assays demonstrated significant inhibitory activity. Kinetic studies revealed that this derivative inhibits AChE through a non-competitive mechanism, while its inhibition of BChE follows a mixed-inhibition model. nih.gov Molecular docking studies have further supported these observed modes of inhibition. nih.gov

| Enzyme | Inhibition Value (IC50) | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 0.176 µM | 0.21 µM | Non-competitive | nih.gov |

| Butyrylcholinesterase (BChE) | 0.47 µM | 0.15 µM | Mixed | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-1, MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their aberrant activity is linked to various diseases, including cancer metastasis and arthritis. nih.govresearchgate.net The development of MMP inhibitors has been a significant area of research, though achieving selectivity has been a major challenge due to the high conservation of the active site among different MMPs. researchgate.net

Traditional MMP inhibitors are often based on hydroxamic acid or related chelating groups that bind to the catalytic zinc ion. researchgate.net However, newer strategies focus on targeting exosites—secondary binding sites outside the catalytic center—to achieve greater selectivity. researchgate.net For example, inhibitors have been developed to target the S1' specificity pocket of MMP-13. researchgate.net While various scaffolds have been explored, specific data on the inhibitory activity of this compound against MMPs like MMP-1 and MMP-2 is not prominent in the literature. The absence of a strong zinc-binding group in its structure suggests that if it were to inhibit MMPs, it would likely be through interaction with an exosite rather than direct chelation at the active site.

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.gov Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov These inhibitors act competitively to prevent the breakdown of oligosaccharides into monosaccharides. nih.gov

The search for new alpha-glucosidase inhibitors has largely focused on natural products, such as flavonoids and terpenoids, as well as bioactive peptides. nih.govnih.gov For instance, certain abietane (B96969) diterpenes have demonstrated strong inhibitory activity against alpha-glucosidase. nih.gov Currently, there is a lack of specific research evaluating this compound or its close derivatives for alpha-glucosidase inhibitory potential. Further investigation would be needed to determine if this chemical class has any effect on this enzyme.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govbiorxiv.org In the context of cancer, elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. nih.govresearchgate.net This suppresses the function of effector T cells and promotes the activity of regulatory T cells, creating an immunosuppressive environment that allows tumors to evade the immune system. nih.gov

Inhibition of IDO1 is a key strategy in cancer immunotherapy. nih.gov Known inhibitors, such as epacadostat, are hydroxyamidine derivatives that interact with the heme cofactor in the enzyme's active site. nih.govbiorxiv.org Other novel mechanisms, such as competing with heme for binding to the apo-enzyme (the enzyme without its cofactor), have also been identified. biorxiv.org The potential for this compound to act as an IDO1 inhibitor has not been established in the reviewed literature. Its mechanism would need to be investigated to see if it could interact with either the heme-containing active site or the apo-enzyme.

Beta-Secretase (BACE1) Inhibition

Beta-secretase (BACE1) is a critical enzyme in the amyloid cascade, which is linked to the pathology of Alzheimer's disease. As the rate-limiting protease in the production of β-amyloid (Aβ) peptides, BACE1 is a prime therapeutic target for developing drugs to treat Alzheimer's. nih.govnih.gov Inhibition of BACE1 can reduce the formation of new amyloid plaques and slow the growth of existing ones. nih.gov

While extensive research has been conducted to develop small-molecule inhibitors of BACE1, specific studies evaluating the inhibitory activity of this compound against this enzyme are not prominent in the available literature. However, research into related structures offers some insight. A study on new benzamide derivatives designed as potential BACE1 inhibitors found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active compound in its series against the BACE1 enzyme, exhibiting an IC50 value of 9.01 µM. researchgate.net This finding suggests that the methoxybenzamide scaffold may have potential for BACE1 inhibition, though direct evaluation of the title compound is required for confirmation.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory processes. researchgate.netnih.gov Antagonism of the P2X7 receptor is being explored as a therapeutic strategy for inflammatory diseases and certain types of cancer. researchgate.netnih.gov The receptor's role in the tumor microenvironment makes it an appealing target for cancer therapy. nih.gov

Specific evaluation of this compound as a P2X7 receptor antagonist has not been reported in the reviewed scientific literature. The development of P2X7 antagonists has centered on various other chemical scaffolds, such as isoquinoline (B145761) derivatives, and has led to the identification of potent inhibitors like A740003 and A438079. nih.govnih.gov While N-arylbenzamides are a broad class of compounds, current research on P2X7 antagonism does not specifically implicate the this compound structure.

Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine Kinase (PTK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. reactionbiology.comnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a major target for anticancer drug development. nih.govmdpi.com EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), have become an established class of cancer therapeutics. mdpi.com

There is no direct evidence in the available literature to suggest that this compound functions as an inhibitor of EGFR protein tyrosine kinase. The field of EGFR inhibitors is dominated by other structural classes, such as anilinoquinazolines, anilino-1,4-naphthoquinones, and various benzo-anellated heterocyclic compounds. nih.govnih.gov These compounds are structurally distinct from the N-naphthalen-1-yl-benzamide scaffold, and thus, the EGFR inhibitory potential of the title compound remains uninvestigated.

In Vitro Anti-proliferative and Anticancer Activity against Human Cancer Cell Lines

Evaluation against MCF-7 (Human Breast Cancer)

The MCF-7 cell line is a widely used model for estrogen receptor-positive human breast cancer. While direct studies on this compound are scarce, a study on a series of structurally similar sulphonamide derivatives bearing a naphthalene moiety has provided significant findings. One compound from this series, which features a naphthalen-1-yl group and a 4-methoxybenzyl substituent, demonstrated potent anti-proliferative activity against the MCF-7 cell line. nih.gov This derivative, compound 5c , was identified as the most active in its series, showing a half-maximal inhibitory concentration (IC50) of 0.51 ± 0.03 µM. nih.gov The potent activity of this closely related analogue suggests that the combination of a naphthalen-1-yl moiety and a 4-methoxyphenyl (B3050149) group may be a promising structural motif for developing anti-proliferative agents against breast cancer. nih.gov

| Compound | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N-(4-methoxybenzyl)-N-(naphthalen-1-yl)sulfonamide (Compound 5c) | MCF-7 (Human Breast Cancer) | 0.51 ± 0.03 | nih.gov |

Assessment against A549 (Human Non-Small Cell Lung Carcinoma)

The A549 cell line is a standard model for human non-small cell lung carcinoma. Research on derivatives containing the core components of this compound has shown notable anticancer activity.

A sulphonamide derivative, N-(4-methoxybenzyl)-N-(naphthalen-1-yl)sulfonamide (compound 5c ), which is structurally analogous to the title compound, exhibited the most potent anti-proliferative activity against the A549 cell line among the compounds tested in its series. nih.gov It displayed an IC50 value of 0.33 ± 0.01 µM. nih.gov

In another study, a series of new naphthalene-substituted thiosemicarbazone derivatives were evaluated for their cytotoxic effects. nih.gov The compound 4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide, which contains the naphthalen-1-yl group, was identified as a promising anticancer agent against the A549 cell line, with an IC50 value of 31.25 µg/mL. nih.gov

Furthermore, a synthesized 1,2-naphthoquinone (B1664529) derivative, N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ), which combines a methoxy (B1213986) benzamide group with a modified naphthalene core, was shown to significantly decrease the viability of A549 cells at a concentration of 10 µM. jst.go.jp

These findings collectively indicate that the N-naphthalen-1-yl and methoxy-benzamide moieties are present in compounds with significant cytotoxic activity against A549 lung cancer cells.

| Compound | Target Cell Line | IC50 / Activity | Source |

|---|---|---|---|

| N-(4-methoxybenzyl)-N-(naphthalen-1-yl)sulfonamide (Compound 5c) | A549 (Human Non-Small Cell Lung Carcinoma) | 0.33 ± 0.01 µM | nih.gov |

| 4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide | A549 (Human Non-Small Cell Lung Carcinoma) | 31.25 µg/mL | nih.gov |

| N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ) | A549 (Human Non-Small Cell Lung Carcinoma) | Significant viability decrease at 10 µM | jst.go.jp |

Studies on PC3 (Human Prostate Cancer)

Direct studies on the effect of this compound on PC3 human prostate cancer cells are not prominently featured in available literature. However, research on related benzamide derivatives provides insight into the potential activity of this class of compounds against prostate cancer.

For instance, a study on a related compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide , demonstrated significant anti-tumor activity against the androgen-independent PC3 cell line. The investigation reported an IC50 value of 2.5 µM for this derivative against PC3 cells. The study also indicated that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis in a time-dependent manner, with the peak of apoptosis observed on the fifth day of treatment. These findings suggest that the benzamide and naphthalene moieties can be part of a pharmacophore with notable activity against prostate cancer cells.

Investigations on HepG2 (Human Liver Cancer)

Specific data on the antiproliferative activity of this compound against the HepG2 human liver cancer cell line is limited. However, studies on structurally similar compounds highlight the potential of the naphthalen-1-yl group in targeting liver cancer cells.

One study focused on a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines . Within this series, a lead compound demonstrated potent activity against HepG2 cells, with an IC50 value of 3.83 ± 0.26 µM. While this compound has a different core structure, the presence of the 4-methoxynaphthalen-1-yl moiety is a key feature, suggesting its importance for anticancer activity.

Screening against HCT116 (Human Colon Cancer)

There is a lack of specific published research on the effects of this compound on the HCT116 human colon cancer cell line. Research into other benzamide derivatives has shown varied efficacy against this cell line. For example, a study on 3,4,5-trihydroxy-N-alkyl-benzamides reported that these compounds exhibited anticancer effects on HCT-116 cells, although their potency was lower than that of the parent compound, gallic acid, and the standard drug doxorubicin. This indicates that the benzamide structure can serve as a scaffold for developing agents against colon cancer.

Antiproliferative Effects on Ovarian Cancer Cell Lines

Activity against Multiple Myeloma Cells

Specific studies detailing the activity of this compound against multiple myeloma cells have not been identified in publicly accessible research.

Mechanistic Aspects of Anticancer Activity (e.g., Cell Cycle Arrest, Apoptosis Induction)

While direct mechanistic studies on this compound are scarce, research on its derivatives provides clues about potential mechanisms of action.

For the related compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide , the anticancer activity in prostate cancer cells was attributed to the induction of cell cycle arrest in the G1 phase. Furthermore, this compound was shown to induce apoptosis . Another related compound, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide , was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in leukemia cells. These findings suggest that compounds containing the N-naphthalen-1-yl-benzamide scaffold may exert their anticancer effects through the modulation of cell cycle progression and the activation of apoptotic pathways.

Antimicrobial Activity Investigations

General statements suggest that compounds like this compound are often investigated for their potential antimicrobial properties. However, specific data from such investigations, including the types of microorganisms tested and the measured efficacy (e.g., minimum inhibitory concentrations), are not detailed in the available literature for this specific compound.

Research on other benzamide derivatives has demonstrated a wide range of antimicrobial activities. For instance, a series of N-benzamide derivatives showed antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. Similarly, derivatives of 2-hydroxynaphthalene-1-carboxanilides have been evaluated for their antibacterial and antimycobacterial properties, with some compounds showing promising activity. These studies underscore the potential of the broader benzamide and naphthalene chemical classes in the development of new antimicrobial agents.

Antibacterial Spectrum and Potency against Gram-positive and Gram-negative Bacteria

Benzamide derivatives have been identified as a promising class of antibacterial agents. nih.gov While specific data for this compound is limited, extensive research on related structures provides insight into their potential antibacterial profile. For instance, novel benzamide FtsZ inhibitors have demonstrated superior antistaphylococcal activity, proving effective against multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The development of fatty acid-derived 4-methoxybenzylamides has also yielded compounds with notable antimicrobial effects. nih.gov One such derivative, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, which shares the 4-methoxybenzyl moiety, exhibited potent activity against both bacteria and fungi. nih.gov Generally, the antibacterial efficacy of these compounds can differ between Gram-positive and Gram-negative bacteria, a difference often attributed to the structural variations in their cell walls. researchgate.net Gram-negative bacteria possess a complex outer phospholipidic membrane with lipopolysaccharide components that can act as a barrier to many potential drugs. researchgate.netrsc.org However, some benzamide derivatives have shown broad-spectrum activity, indicating their ability to overcome these resistance mechanisms. nih.govgoogle.com For example, certain 1,4-naphthoquinone (B94277) analogues, which incorporate a related bicyclic aromatic system, have demonstrated significant antibacterial action against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov

| Compound Class | Bacterial Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Benzamide FtsZ Inhibitors | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Antistaphylococcal Activity | nih.gov |

| 1,4-Naphthoquinone Hybrids | Staphylococcus aureus | 15.6 µg/mL - 500 µg/mL | nih.gov |

| 1,4-Naphthoquinone Hybrids | Escherichia coli | 15.6 µg/mL - 500 µg/mL | nih.gov |

| SCH-79797 (related compound) | Neisseria gonorrhoeae | Potent Activity | nih.gov |